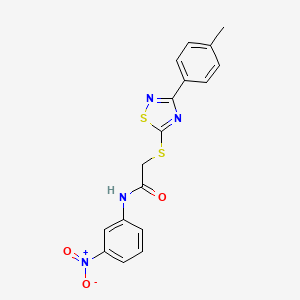

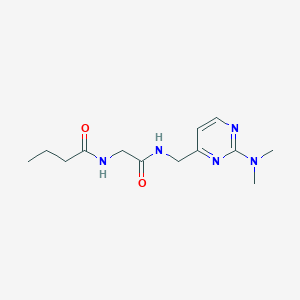

![molecular formula C18H16BrN3O3 B2836275 2-amino-4-(3-bromo-4-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882358-05-6](/img/structure/B2836275.png)

2-amino-4-(3-bromo-4-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-amino-4-(3-bromo-4-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile” is a type of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities . They have a huge potential in drug discovery and have inspired a wide array of synthetic work .

Synthesis Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Chemical Reactions Analysis

The chemical reactions involving these compounds are typically catalyzed reactions . For instance, the synthesis of these compounds often involves a multicomponent reaction (MCR) of various compounds .Applications De Recherche Scientifique

Structural Analysis

A study by J. Ganapathy et al. (2015) elucidates the crystal structure of a closely related compound, showcasing the potential of these chemicals in structural analysis through X-ray crystallography. Their research presents the molecular and crystal packing stabilized by intermolecular hydrogen bond interactions, highlighting the compound's relevance in understanding molecular conformations and interactions (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Electrocatalytic Applications

Zahra Vafajoo et al. (2014) demonstrate the use of similar compounds in electrocatalytic multicomponent assembling, leading to the efficient synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This research underlines the potential application of such compounds in catalysis and synthetic chemistry, offering a mild and efficient synthesis procedure (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).

Antimicrobial Activity

Research on structurally related compounds also explores their antimicrobial properties. A study by R. M. Okasha et al. (2022) on a synthesized pyran derivative presents favorable antimicrobial activities comparable to reference agents. This indicates the potential of these compounds in developing new antimicrobial agents, showcasing their biological relevance and application in addressing microbial resistance (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022).

Synthesis and Neurotropic Activity

E. Paronikyan et al. (2016) investigate the neurotropic properties of diamino derivatives of pyrano[3,4-c]pyridines, uncovering their potential in preventing clonic seizures and convulsions. This research highlights the medicinal chemistry aspect of such compounds, exploring their use in neurological disorder treatments (Paronikyan, Dashyan, Dzhagatspanyan, Paronikyan, Nazaryan, Akopyan, Minasyan, Ayvazyan, Tamazyan, & Babaev, 2016).

Propriétés

IUPAC Name |

2-amino-4-(3-bromo-4-methoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O3/c1-9-6-14-16(18(23)22(9)2)15(11(8-20)17(21)25-14)10-4-5-13(24-3)12(19)7-10/h4-7,15H,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTWBJWQURESGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)Br)C(=O)N1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

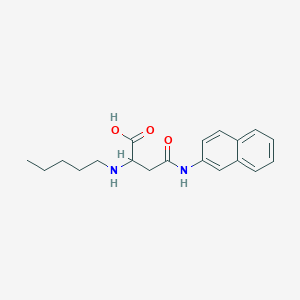

![1-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2836192.png)

![4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B2836193.png)

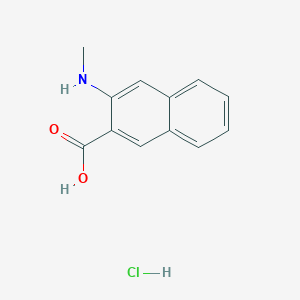

![2-Chloro-N-[2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]ethyl]acetamide;hydrochloride](/img/structure/B2836195.png)

![2-(4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-2-ethyl-5-hydroxyphenoxy)acetohydrazide](/img/structure/B2836196.png)

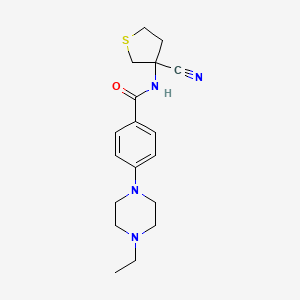

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2836198.png)

![Ethyl 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)hexanoate](/img/structure/B2836199.png)

![N-benzyl-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2836203.png)

![N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2836209.png)